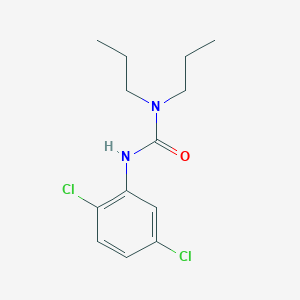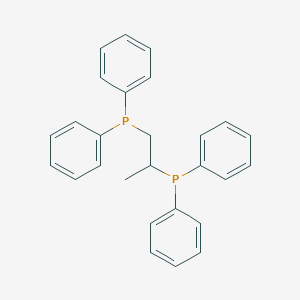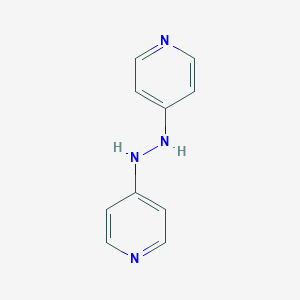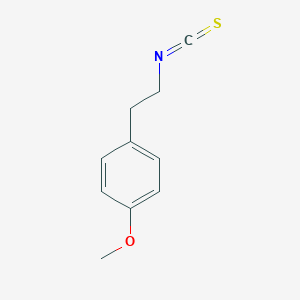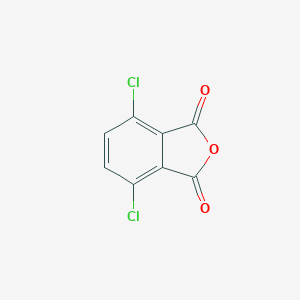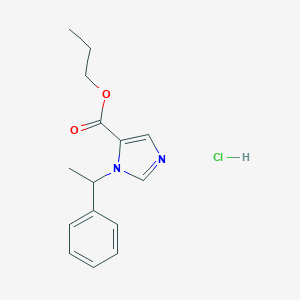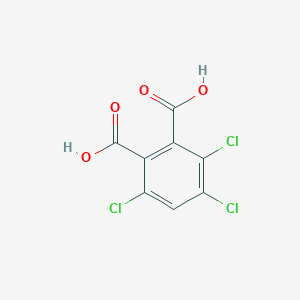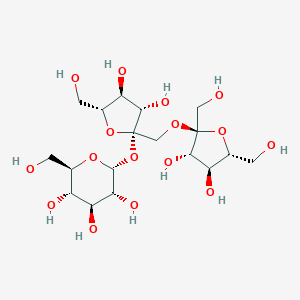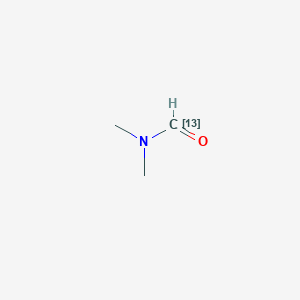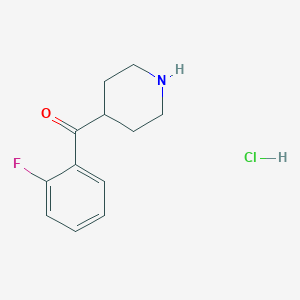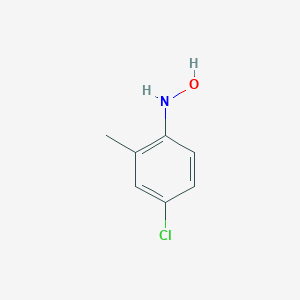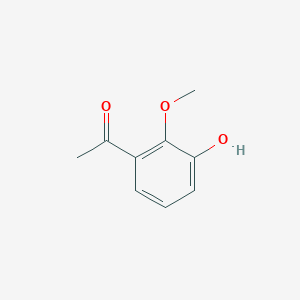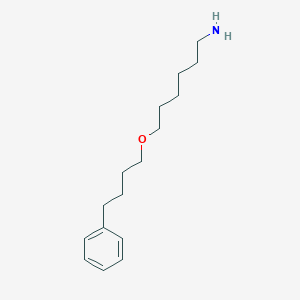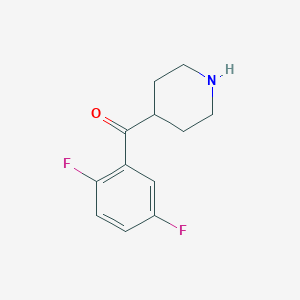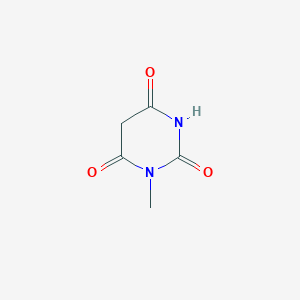
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine triones. Pyrimidine triones are heterocyclic compounds containing a pyrimidine ring which is a six-membered ring with nitrogen atoms at positions 1 and 3, and keto groups at positions 2, 4, and 6. The methyl group at position 1 indicates the presence of a CH3 substituent attached to the ring.
Synthesis Analysis
The synthesis of pyrimidine triones and their derivatives has been explored in various studies. For instance, the synthesis of 1,3,5-trioxane-2,4,6-trione, a cyclic trimer of carbon dioxide, involves a four-step process including chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis . Another study describes the condensation of 1,3-disubstituted pyrimidine triones with 3-formyl-4H-chromen-4-one, leading to the formation of new pyrimidine trione analogs . Additionally, the synthesis of 1,3-dimethyl-5-propionylpyrimidine trione was achieved and characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of pyrimidine triones has been studied using different spectroscopic methods and theoretical calculations. For example, the crystal structure and density functional theory (DFT) studies of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione revealed that the compound exists in the enol tautomer rather than the keto form, which is stabilized by strong hydrogen bonding . Similarly, the structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was elucidated using spectroscopic techniques and confirmed by single-crystal X-ray diffraction and DFT .
Chemical Reactions Analysis
Pyrimidine triones undergo various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, the reaction of alloxan with indole and furanes resulted in the synthesis of hydroxypyrimidine triones . Moreover, the functionalization of 6-hydrazino-1,3-dimethyluracils led to the synthesis of pyrazolopyrimidine diones and arylidenebarbituric acid derivatives . The synthesis of spiropyrimidine triones was also reported, which involved ring-closing metathesis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine triones are influenced by their molecular structure. The study of 1,3-dimethyl-5-propionylpyrimidine trione using DFT calculations provided insights into the frontier orbital energies and net atomic charges, which are important for understanding the reactivity of the compound . The antimicrobial activities of novel 5-substituted pyrimidin-2,4,6-triones were investigated, indicating the potential of these compounds in medicinal chemistry .
Applications De Recherche Scientifique
Heterocyclic Synthesis
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione has been utilized in the synthesis of diverse heterocyclic compounds. For instance, it is used in one-pot reactions to create diastereomeric mixtures of heterocyclic stable pentaones, which are dimeric forms of 1-methyl barbiturate. These reactions involve a variety of aldehydes and are influenced by different temperatures and conditions (Jalilzadeh & Pesyan, 2011).
Derivative Synthesis
This chemical is also important in synthesizing derivatives with other elements like silicon, germanium, and tin. For example, 1,3-bis(trimethylsilyl)- and 1,3-bis(tributylstannyl)-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-triones have been synthesized and reacted further to produce bisacylated pyrimidine derivatives (Gordetsov et al., 2005).
Organocatalysis
The role of L-(+)-tartaric acid as an organocatalyst in reactions involving 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione has been explored. These reactions lead to the formation of stable 5-aryl dimethyl spiro compounds. The organocatalyst aids in reducing the number of diastereomeric products, demonstrating the chemical's versatility in organocatalytic reactions (Shahvirdi et al., 2020).
Photocatalysis
This compound is involved in photocatalytic studies. For instance, the degradation kinetics and mechanisms of phenobarbital in TiO2 aqueous solution have been studied, where 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione plays a role in understanding the degradation pathways and intermediate products (Cao et al., 2013).
Photovoltaic Applications
Recent research has also looked into its potential applications in photovoltaics. Theoretical investigations have been conducted on acceptor groups for dye-sensitized solar cells, where derivatives of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione showed promise due to their adsorption abilities and interaction with TiO2 surfaces (Gao et al., 2020).
Antibacterial and Antifungal Activities
Additionally, this compound is involved in the synthesis of molecularly diverse libraries of compounds with potential antibacterial and antifungal activities. Studies have explored its use in synthesizing tetrasubstituted alkenes and tested their effectiveness against various bacterial and fungal strains (Al-Sheikh et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGMHIZEAHUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180348 | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
2565-47-1 | |
| Record name | 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2565-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

